2,5-Difluoro-D-phenylalanine
Overview
Description
Synthesis Analysis
The synthesis of ®-2,5-difluorophenylalanine derivative was carried out by coupling the commercially available aldehyde and N-Boc phosphonate glycinate to generate the enamino ester intermediate . The asymmetric hydrogenation of this enamine afforded the N-Boc-protected ®-2,5-difluorophenylalanine ester with >99% ee .Molecular Structure Analysis
The molecular formula of 2,5-Difluoro-D-phenylalanine is C9H9F2NO2 . The InChI key is YHYQITHAFYELNW-UHFFFAOYSA-N . The canonical SMILES is C1=CC(=C(C=C1F)CC(C(=O)O)N)F .Chemical Reactions Analysis
Fluorinated phenylalanines have had considerable industrial and pharmaceutical applications and they have been expanded also to play an important role as potential enzyme inhibitors as well as therapeutic agents .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Difluoro-D-phenylalanine is 201.17 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass are 201.06013485 g/mol .Scientific Research Applications
Protein Interaction Enhancement
2,5-Difluoro-D-phenylalanine has been explored in enhancing protein interactions. For instance, para-pentafluorosulfanyl phenylalanine (SF5Phe) exhibits strong polarity and high hydrophobicity, leading to specific and robust interactions in proteins. This characteristic was demonstrated through the mutation of a phenylalanine residue to a SF5Phe residue, which increased the binding affinity of a consensus pentapeptide motif towards the β subunit of Escherichia coli DNA polymerase III holoenzyme. Other applications include adhering β-cyclodextrin to the surface of ubiquitin and selective detection of nuclear Overhauser effects in proteins (Qianzhu et al., 2020).
Biosynthesis and Metabolic Pathways
In the realm of biosynthesis and metabolism, L-Phenylalanine (L-Phe) plays a crucial role, particularly in E. coli. Research focusing on the quantitative investigation of phenylalanine biosynthesis has revealed significant insights. Enhancing specific enzymes in the shikimate pathway, such as shikimate kinase (AroL) and EPSP synthase (AroA), resulted in a notable increase in the yield of phenylalanine. This finding has practical implications for detecting bottlenecks in metabolic pathways and improving the yield of desired products (Ding et al., 2016).
Amino Acid-Nucleotide Interactions
The interaction of L-Phenylalanine with nucleotides has been investigated using deuterium NMR. This study offered insights into the binding dynamics of L-Phenylalanine with nucleic acids, revealing specific binding constants with nucleotides like 5′-AMP and polyadenylic acid. These findings open up new avenues for understanding nucleic acid-protein interactions (Khaled et al., 1982).
Phenylalanine in Plant Metabolism
Phenylalanine also plays a central role in the metabolism of conifer trees, acting as a precursor for various plant compounds crucial for reproduction, growth, and defense against stresses. The study of phenylalanine metabolism in trees is particularly relevant given its role in the biosynthesis of lignin, a major component of wood. This research provides insights into the biosynthesis and metabolic utilization of phenylalanine in conifers, highlighting two alternative biosynthetic pathways (Pascual et al., 2016).
Future Directions
Recent advances in the chemistry of peptides containing fluorinated phenylalanines represent a hot topic in drug research over the last few decades . Incorporation of fluorinated aromatic amino acids into proteins increases their catabolic stability especially in therapeutic proteins and peptide-based vaccines . This suggests a promising future direction for the application of 2,5-Difluoro-D-phenylalanine in pharmaceuticals and industrial applications.
properties
IUPAC Name |
(2R)-2-amino-3-(2,5-difluorophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYQITHAFYELNW-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CC(C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C[C@H](C(=O)O)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351992 | |
Record name | 2,5-Difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-D-phenylalanine | |
CAS RN |
266360-61-6 | |
Record name | 2,5-Difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90351992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 266360-61-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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